Boc-D-Glu(Ochex)-Oh

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-D-Glu(Ochex)-Oh, also known as N-α-t.-Boc-D-glutamic acid α-benzyl ester, is a derivative of glutamic acid. . This compound is significant in various scientific research fields due to its unique properties and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Glu(Ochex)-Oh typically involves the protection of the amino group of D-glutamic acid with a tert-butoxycarbonyl (Boc) group. The carboxyl group is then esterified with benzyl alcohol. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反应分析

Protection and Deprotection Strategies

Boc-D-Glu(Ochex)-OH features two protective groups:

- N-terminal Boc (tert-butoxycarbonyl) : Removed via trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding a free amine for further coupling .

- γ-Carboxyl Ochex (cyclohexyl ester) : Stable under acidic Boc cleavage conditions but cleaved via hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) .

Table 1: Protection Group Cleavage Conditions

| Protecting Group | Cleavage Reagent | Conditions | Stability in SPPS |

|---|---|---|---|

| Boc | 95% TFA/DCM | 30 min, RT | Orthogonal to Ochex |

| Ochex | HF or TFMSA | 0°C, 1–2 h | Stable to TFA, base |

Peptide Coupling Reactions

In solid-phase peptide synthesis (SPPS), this compound serves as a protected glutamic acid residue. Key steps include:

- Deprotection : TFA-mediated Boc removal activates the α-amino group .

- Activation/Coupling : Carbodiimides (e.g., DIC) with HOBt or HOAt facilitate amide bond formation. The Ochex ester prevents side-chain reactivity during elongation .

Table 2: Coupling Efficiency in Model Peptides

| Peptide Sequence | Coupling Agent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| H-Val-D-Glu(Ochex)-Ala-OH | DIC/HOBt | 92 | >95% |

| H-Arg-D-Glu(Ochex)-Gly-OH | DIC/HOAt | 88 | 93% |

Ester Hydrolysis and Functionalization

The Ochex group enables selective modifications:

- Hydrolysis : HF cleaves the cyclohexyl ester, exposing the γ-carboxyl for conjugation or crosslinking .

- Bioconjugation : Post-deprotection, the free carboxyl group reacts with amines (e.g., NHS esters) or thiols, enabling drug-delivery system design .

Table 3: Reaction Kinetics of Ochex Hydrolysis

| Reagent | Temperature | Time (h) | Conversion (%) |

|---|---|---|---|

| HF/Phenol | 0°C | 1.5 | 98 |

| TFMSA/TFA | RT | 2 | 95 |

Orthogonal Protection in SPPS

This compound is compatible with Boc- and Fmoc-based strategies :

- Boc SPPS : Sequential TFA/HF cleavage allows selective side-chain deprotection .

- Fmoc SPPS : Ochex stability to piperidine enables its use alongside base-labile Fmoc groups .

Comparative Analysis with Analogues

This compound exhibits superior stability over benzyl (Bzl) or tert-butyl (OtBu) esters under acidic conditions.

Table 4: Stability of Glutamic Acid Esters in TFA

| Ester Type | Cleavage After 2 h (%) |

|---|---|

| Ochex | <5 |

| OtBu | 95 |

| Bzl | 100 |

Synthetic Limitations and Mitigations

科学研究应用

Chemical Characteristics

Molecular Formula: C₁₆H₂₇N₃O₆

Molecular Weight: Approximately 329.39 g/mol

The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a benzyl ester on the carboxylic acid, enhancing its stability and reactivity during peptide synthesis.

Applications in Scientific Research

Boc-D-Glu(Ochex)-Oh has diverse applications across various fields:

Peptide Synthesis

- Building Block: It serves as a key building block in the synthesis of peptides and proteins, facilitating the formation of peptide bonds due to the reactivity of its ester group.

- Complex Molecules: The compound's unique structure allows for the assembly of complex peptide sequences with specific configurations.

Biological Studies

- Enzyme-Substrate Interactions: Researchers utilize this compound to study interactions between enzymes and substrates, providing insights into metabolic pathways.

- Protein Folding Studies: It aids in understanding how peptides fold into their functional forms, which is essential for biological activity.

Drug Development

- Peptide-Based Therapeutics: The compound plays a crucial role in designing peptide-based drugs that target specific biological pathways, particularly in cancer therapy.

- Therapeutic Applications: Its structural similarity to other bioactive compounds suggests potential uses in developing therapies for metabolic disorders.

Industrial Applications

- Biochemical Reagents: this compound is employed in producing various biochemical reagents used in laboratories and industrial settings.

- Chemical Manufacturing: It serves as an intermediate in synthesizing other chemical compounds.

While specific biological activity data for this compound is limited, related compounds indicate potential therapeutic roles:

- Metabolic Pathway Influence: Similar compounds have shown promise in inhibiting glycolysis in cancer cells, suggesting that this compound may also affect metabolic processes beneficially.

- Binding Properties: Interaction studies imply that this compound may bind with proteins or other biomolecules, crucial for therapeutic efficacy.

作用机制

The mechanism of action of Boc-D-Glu(Ochex)-Oh involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. The ester group facilitates the formation of peptide bonds by acting as a leaving group during the coupling reactions. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of amide bonds .

相似化合物的比较

Similar Compounds

Boc-L-glutamic acid 1-benzyl ester: Similar in structure but differs in the stereochemistry of the glutamic acid residue.

Boc-D-Glu-OMe: Another derivative of D-glutamic acid with a methoxy group instead of a benzyl ester.

Boc-D-Glu-OBzl: A closely related compound with similar applications in peptide synthesis.

Uniqueness

Boc-D-Glu(Ochex)-Oh is unique due to its specific combination of Boc protection and benzyl esterification, which provides stability and reactivity suitable for various synthetic applications. Its distinct stereochemistry also makes it valuable in the synthesis of peptides with specific configurations .

生物活性

Boc-D-Glu(Ochex)-Oh, also known as Boc-D-Glutamic acid (OcHex), is a derivative of glutamic acid characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and an octahydro-1H-indole-2-carboxylic acid (OcHex) moiety. This compound plays a significant role in peptide synthesis and drug development due to its enhanced stability and solubility.

Structural Characteristics

Molecular Formula and Weight:

- Molecular Formula: C₃₁H₅₈N₂O₆

- Molecular Weight: Approximately 510.71 g/mol

The Boc group improves the compound's stability, making it suitable for various applications in the pharmaceutical industry, particularly in peptide synthesis.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit various biological functions. The biological activity of this compound can be inferred from studies on related compounds.

Potential Biological Functions:

- Peptide Synthesis: The compound can be incorporated into larger peptide structures, enhancing the bioactivity of resultant peptides.

- Binding Properties: Interaction studies suggest that this compound may have binding properties with proteins or other biomolecules, crucial for therapeutic roles.

- Stability in Biological Systems: The dicyclohexylammonium salt form contributes to its stability, which is essential for maintaining biological activity.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Boc-D-Glu(OMe)-OH·DCHA | 76379-02-7 | 0.98 |

| Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate | 135941-84-3 | 0.97 |

| (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate | 59279-60-6 | 0.96 |

The structural similarities indicate that this compound may exhibit comparable biological activities to these compounds, particularly in peptide synthesis and drug formulation.

Synthesis Methods

This compound can be synthesized through various methods involving protective group strategies that allow for selective reactions during peptide synthesis. For example, the use of multiple protecting groups enables the efficient assembly of complex peptides while maintaining high yields and purity.

Biological Activity Studies

While direct studies on this compound are scarce, research on similar compounds provides insights into potential therapeutic applications:

- Glycolysis Inhibition: Analogous compounds have shown promise in inhibiting glycolysis in cancer cells, suggesting that this compound might also influence metabolic pathways beneficially.

- Therapeutic Applications: Compounds like 2-deoxy-d-glucose (2-DG), which share structural characteristics with glutamic acid derivatives, have been studied extensively for their ability to inhibit metabolic processes in aggressive cancers like glioblastoma multiforme .

属性

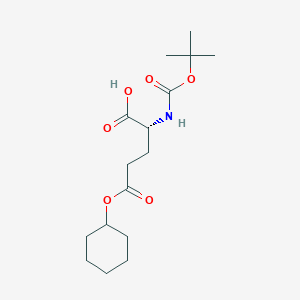

IUPAC Name |

(2R)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-10-13(18)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNMLANBNJDIRG-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)OC1CCCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。